5-Iodothieno[2,3-d]pyrimidine

Antitumor Agents Thymidylate Synthase Dihydrofolate Reductase

5-Iodothieno[2,3-d]pyrimidine is a halogenated heteroaromatic compound featuring a fused thiophene-pyrimidine core. This privileged scaffold is structurally analogous to purine bases, which underpins its extensive application as a building block in medicinal chemistry for the development of kinase inhibitors and anticancer agents.

Molecular Formula C6H3IN2S
Molecular Weight 262.07 g/mol
Cat. No. B13663257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodothieno[2,3-d]pyrimidine
Molecular FormulaC6H3IN2S
Molecular Weight262.07 g/mol
Structural Identifiers
SMILESC1=C2C(=CSC2=NC=N1)I
InChIInChI=1S/C6H3IN2S/c7-5-2-10-6-4(5)1-8-3-9-6/h1-3H
InChIKeyVXCMROHWJNFTPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodothieno[2,3-d]pyrimidine: A Privileged Scaffold and Key Intermediate for Kinase Inhibitor Synthesis


5-Iodothieno[2,3-d]pyrimidine is a halogenated heteroaromatic compound featuring a fused thiophene-pyrimidine core. This privileged scaffold is structurally analogous to purine bases, which underpins its extensive application as a building block in medicinal chemistry for the development of kinase inhibitors and anticancer agents [1]. The presence of the iodine atom at the 5-position provides a highly reactive handle for transition metal-catalyzed cross-coupling reactions, enabling the rapid diversification of the core to explore structure-activity relationships (SAR) [2]. This compound is frequently employed as a key intermediate in the synthesis of potent dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors [3].

Why Substituting 5-Iodothieno[2,3-d]pyrimidine with Other 5-Halogenated Analogs Compromises Synthetic Efficiency and Biological Outcomes


Substituting 5-iodothieno[2,3-d]pyrimidine with its 5-bromo or 5-chloro analogs is not a straightforward exchange due to fundamental differences in reactivity and subsequent biological performance. The carbon-iodine bond is significantly weaker and more polarizable than carbon-bromine or carbon-chlorine bonds, granting the iodo derivative superior reactivity in key palladium-catalyzed cross-coupling reactions, such as Sonogashira and Suzuki-Miyaura couplings, which are essential for late-stage functionalization [1]. This enhanced reactivity translates directly into higher yields and milder reaction conditions, which is critical for the efficient synthesis of complex target molecules. Furthermore, SAR studies on the final bioactive compounds demonstrate that the substituent introduced via the 5-iodo intermediate is not arbitrary; for instance, the resulting 6-ethyl substitution pattern confers a 100- to 1000-fold increase in antitumor potency compared to the 6-methyl analog [2]. Therefore, selecting the correct 5-iodo starting material is not merely a matter of synthetic convenience but a critical decision that governs both the efficiency of the synthetic route and the ultimate pharmacological profile of the final drug candidate.

Quantitative Evidence for Differentiating 5-Iodothieno[2,3-d]pyrimidine from Analogs in Scientific Research


Evidence 1: The 6-Ethyl Substituent Derived from 5-Iodothieno[2,3-d]pyrimidine Increases Antitumor Potency by 2-3 Orders of Magnitude

The 6-ethyl substitution on the thieno[2,3-d]pyrimidine core, which is introduced via the key intermediate 2-amino-6-ethyl-5-iodothieno[2,3-d]pyrimidin-4(3H)-one, dramatically enhances the in vitro antitumor potency and spectrum of the resulting dual TS/DHFR inhibitor compared to its 6-methyl analog [1]. The source of the iodine atom is the parent 5-iodothieno[2,3-d]pyrimidine scaffold, demonstrating that the choice of halogenated building block directly dictates the substituent at a position critical for biological activity.

Antitumor Agents Thymidylate Synthase Dihydrofolate Reductase

Evidence 2: The 5-Iodo Intermediate Enables the Synthesis of a Dual Inhibitor with Single-Digit Nanomolar Activity Against Human TS and DHFR

The 5-iodothieno[2,3-d]pyrimidine derivative 2-amino-6-ethyl-5-iodothieno[2,3-d]pyrimidin-4(3H)-one is the key intermediate for attaching various arylthiols, culminating in the synthesis of Compound 2. This final compound, accessed exclusively through the iodo intermediate, exhibits exceptionally potent dual inhibition of its target enzymes [1].

Dual Kinase Inhibition Enzymatic Assay Lead Optimization

Evidence 3: The Thieno[2,3-d]pyrimidine Scaffold is a Privileged Core for Potent Dual c-Met and VEGFR-2 Kinase Inhibitors

The thieno[2,3-d]pyrimidine scaffold is a validated core for developing potent dual inhibitors of c-Met and VEGFR-2 kinases. SAR studies on this series have yielded compounds with nanomolar activity against both targets, establishing this chemotype as a promising starting point for anti-angiogenic and anticancer drug discovery [1].

Angiogenesis Inhibitors c-Met Kinase VEGFR-2 Kinase

Evidence 4: Superior Reactivity of 5-Iodopyrimidines in Palladium-Catalyzed Cross-Coupling for Fused Heterocycle Synthesis

5-Iodopyrimidines, including the thieno[2,3-d]pyrimidine system, demonstrate high reactivity in palladium-catalyzed cross-coupling reactions with phenylacetylene, a transformation that is significantly less efficient or fails entirely with corresponding 5-bromo- or 5-chloro-pyrimidines under identical mild conditions [1]. This reactivity allows for the efficient and selective construction of complex, fused heterocyclic systems.

Organic Synthesis Cross-Coupling Heterocyclic Chemistry

Optimal Scientific and Industrial Applications for 5-Iodothieno[2,3-d]pyrimidine


Medicinal Chemistry: Lead Optimization for Dual TS/DHFR Antitumor Agents

Research groups focused on developing novel antifolate cancer therapeutics will find 5-iodothieno[2,3-d]pyrimidine to be an essential building block. As demonstrated by Gangjee et al., the 5-iodo derivative is the critical intermediate for synthesizing 6-ethyl-substituted thieno[2,3-d]pyrimidines, which exhibit a 100- to 1000-fold increase in antitumor potency over the 6-methyl analogs. Its use is imperative for accessing the 6-ethyl substitution pattern that confers this significant potency advantage [1].

Chemical Biology: Synthesis of Kinase Inhibitor Libraries via Cross-Coupling

For laboratories engaged in the synthesis of focused kinase inhibitor libraries, the 5-iodo handle on the thieno[2,3-d]pyrimidine core is indispensable. It enables efficient diversification through palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to generate novel chemical matter. The superior reactivity of the iodo derivative over its bromo or chloro counterparts ensures high yields and a broad substrate scope, making it the reagent of choice for high-throughput synthetic campaigns targeting kinases like c-Met and VEGFR-2 [2].

Process Chemistry: Scalable Synthesis of Key Intermediates

In a process chemistry setting, where yield and reliability are paramount, 5-iodothieno[2,3-d]pyrimidine is the preferred starting material for building the core structure of certain drug candidates. Its consistent and high reactivity in cross-coupling reactions minimizes the formation of side products and simplifies purification, leading to more robust and cost-effective manufacturing processes for advanced intermediates, such as 2-amino-6-ethyl-5-iodothieno[2,3-d]pyrimidin-4(3H)-one [3].

Structural Biology: X-ray Crystallography of Target-Ligand Complexes

Structural biology groups aiming to solve co-crystal structures of TS and DHFR with potent inhibitors will benefit from using compounds derived from 5-iodothieno[2,3-d]pyrimidine. The 6-ethyl analogs synthesized from this intermediate have been successfully co-crystallized with their target enzymes, revealing a novel 'folate' binding mode. Access to this compound series enables high-resolution structural studies that are crucial for structure-based drug design [1].

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